3-(bromomethyl)-3,6-dihydro-2H-pyran
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Overview
Description
3-(Bromomethyl)-3,6-dihydro-2H-pyran is an organic compound that belongs to the class of heterocyclic compounds known as pyrans. Pyrans are six-membered oxygen-containing rings with two double bonds. The bromomethyl group attached to the pyran ring makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(bromomethyl)-3,6-dihydro-2H-pyran typically involves the bromination of 3,6-dihydro-2H-pyran. One common method is the reaction of 3,6-dihydro-2H-pyran with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. This reaction selectively brominates the methyl group, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as distillation or recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-3,6-dihydro-2H-pyran undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or acidic conditions, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiols, or amines.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
3-(Bromomethyl)-3,6-dihydro-2H-pyran has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the construction of various heterocyclic compounds.
Biology: Employed in the modification of biomolecules for studying biological processes. It can be used to introduce functional groups into peptides or nucleotides.
Medicine: Investigated for its potential use in drug development. The bromomethyl group can be replaced with pharmacologically active moieties.
Industry: Utilized in the production of specialty chemicals and materials. It can be a precursor for polymers or other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-(bromomethyl)-3,6-dihydro-2H-pyran depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon atom and form a new bond. In oxidation reactions, the bromomethyl group is converted to an aldehyde or carboxylic acid through the addition of oxygen atoms. In reduction reactions, the bromomethyl group is replaced by a hydrogen atom, forming a methyl group.
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)-3,6-dihydro-2H-pyran: Similar structure but with a chlorine atom instead of a bromine atom. It undergoes similar reactions but with different reactivity.
3-(Hydroxymethyl)-3,6-dihydro-2H-pyran: Contains a hydroxyl group instead of a bromomethyl group. It is more reactive in oxidation reactions.
3-(Methyl)-3,6-dihydro-2H-pyran: Lacks the halogen atom, making it less reactive in nucleophilic substitution reactions.
Uniqueness
3-(Bromomethyl)-3,6-dihydro-2H-pyran is unique due to the presence of the bromomethyl group, which provides a good leaving group for nucleophilic substitution reactions
Properties
CAS No. |
2763749-04-6 |
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Molecular Formula |
C6H9BrO |
Molecular Weight |
177.04 g/mol |
IUPAC Name |
3-(bromomethyl)-3,6-dihydro-2H-pyran |
InChI |
InChI=1S/C6H9BrO/c7-4-6-2-1-3-8-5-6/h1-2,6H,3-5H2 |
InChI Key |
IVRXQROOZDMWES-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC(CO1)CBr |
Purity |
95 |
Origin of Product |
United States |
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